molecular formula C17H21N5O2 B4310616 4-{4-[2-(Dimethylamino)ethyl]piperidin-1-yl}-5-nitrobenzene-1,2-dicarbonitrile

4-{4-[2-(Dimethylamino)ethyl]piperidin-1-yl}-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B4310616
M. Wt: 327.4 g/mol
InChI Key: BGLGTUKDARGOME-UHFFFAOYSA-N
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Description

4-{4-[2-(Dimethylamino)ethyl]piperidin-1-yl}-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound that features a piperidine ring substituted with a dimethylaminoethyl group and a nitrophthalonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(Dimethylamino)ethyl]piperidin-1-yl}-5-nitrobenzene-1,2-dicarbonitrile typically involves multiple steps. One common method includes the reaction of 4-nitrophthalonitrile with 4-(2-dimethylaminoethyl)piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{4-[2-(Dimethylamino)ethyl]piperidin-1-yl}-5-nitrobenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding amine derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-{4-[2-(Dimethylamino)ethyl]piperidin-1-yl}-5-nitrobenzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[2-(Dimethylamino)ethyl]piperidin-1-yl}-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors, potentially modulating their activity. The nitrophthalonitrile moiety may also play a role in its biological activity, possibly through electron-withdrawing effects that influence the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(dimethylamino)ethyl]piperidin-4-ol
  • 4-Piperidinemethanol
  • Piperidine derivatives

Uniqueness

4-{4-[2-(Dimethylamino)ethyl]piperidin-1-yl}-5-nitrobenzene-1,2-dicarbonitrile is unique due to the combination of its piperidine ring with a nitrophthalonitrile moiety. This structural feature distinguishes it from other piperidine derivatives and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-[2-(dimethylamino)ethyl]piperidin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-20(2)6-3-13-4-7-21(8-5-13)16-9-14(11-18)15(12-19)10-17(16)22(23)24/h9-10,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLGTUKDARGOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CCN(CC1)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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